8-Nitro-5-(trifluoromethyl)quinoline
Description
8-Nitro-5-(trifluoromethyl)quinoline is a quinoline derivative characterized by a nitro group (-NO₂) at position 8 and a trifluoromethyl (-CF₃) group at position 5 of the heterocyclic ring. Quinoline derivatives are renowned for their pharmacological versatility, including antimalarial, anticancer, and antimicrobial activities . The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly alters the electronic profile of the quinoline ring, enhancing its reactivity and interaction with biological targets .
Properties
CAS No. |
316-76-7 |
|---|---|
Molecular Formula |
C10H5F3N2O2 |
Molecular Weight |
242.15 g/mol |
IUPAC Name |
8-nitro-5-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-3-4-8(15(16)17)9-6(7)2-1-5-14-9/h1-5H |
InChI Key |
GCORMZQIMMLJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions of substituents on the quinoline ring critically influence electronic properties and bioactivity. Below is a comparative analysis of key analogues:
Key Insight: The trifluoromethyl group at position 5 in this compound provides both hydrophobicity and strong electron withdrawal, enhancing ligand-receptor interactions compared to fluorine or methoxy substituents .
Antimalarial Activity
- This compound: Limited direct data, but quinoline derivatives with 5-CF₃ and 8-NO₂ are hypothesized to exhibit moderate antiplasmodial activity. However, substituents at positions 5 and 8 are generally less favorable than those at positions 6 or 7 .
- 7-Chloro-8-nitroquinoline: Demonstrates superior in vitro activity against Plasmodium falciparum due to optimal substituent positioning .
Skin Sensitization
- This compound: Predicted to be a sensitizer due to the nitro group enabling covalent binding with skin proteins .
- 8-Amino-5-(trifluoromethyl)quinoline: Inactive in sensitization assays, as the electron-donating amino group reduces electrophilicity .
Receptor Modulation (e.g., α3β4 Nicotinic Acetylcholine Receptors)
- 5-Fluoro-8-nitroquinoline: Lower receptor affinity compared to -CF₃ derivatives due to weaker electron withdrawal .
Comparison with Other Derivatives
- 8-Nitro-2,6-dimethoxy-5-chloro-4-methylquinoline: Synthesized via nitration with KNO₃ and P₂O₅ in triethylphosphate .
- 5-Fluoro-8-nitroquinoline: Prepared via electrophilic nitration of fluorinated precursors .
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